4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate
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Overview
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that features a benzothiazole ring and a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding a high percentage of the desired product . The piperidine sulfonyl group is then introduced through a sulfonation reaction, followed by coupling with the benzothiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
- **2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
- **4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-propylbenzenesulfonamide
Uniqueness
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to the combination of the benzothiazole ring and the piperidine sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C25H23N3O6S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23N3O6S2/c29-25(18-8-14-21(15-9-18)36(32,33)28-16-4-1-5-17-28)34-20-12-10-19(11-13-20)26-24-22-6-2-3-7-23(22)35(30,31)27-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,27) |
InChI Key |
OEAMHSJYHYPJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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